N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a synthetic ethanediamide (oxalamide) derivative featuring a complex substitution pattern. Its structure includes:
- Hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and molecular interactions.
- 2-Methoxyphenyl moiety: The methoxy substituent modulates electronic effects and steric bulk.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-26-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVIMLCAPDSFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-2-yl derivatives, followed by their coupling with ethanediamide under specific reaction conditions. The reaction conditions often include the use of solvents like acetonitrile or cyclohexane and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl and thiophen-2-yl oxides, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogous ethanediamides and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogues in Ethanediamide Derivatives
Table 1: Key Ethanediamide Derivatives and Their Features
Key Observations :
- Dual heterocycles (furan and thiophene) provide distinct electronic profiles compared to mono-heterocyclic derivatives, possibly affecting binding affinity in receptor models.
Heterocyclic and Pharmacologically Relevant Analogues
Table 2: Thiophene/Furan-Containing Compounds
Key Observations :
- Unlike thiophene fentanyl analogs (), the target compound lacks the piperidine core critical for opioid activity, suggesting divergent therapeutic applications.
- The dimeric thiophene carboxamide () highlights the role of methoxybenzyl groups in stabilizing molecular conformations, a feature shared with the target’s 2-methoxyphenyl group.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide, often referred to as TP0439150, is a complex organic compound with significant biological activity. This compound is primarily recognized for its role as a glycine transporter 1 (GlyT1) inhibitor, which has implications in various therapeutic areas, including neuropharmacology and the treatment of psychiatric disorders.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of furan and thiophene rings, which contribute to its biological properties. The sulfonamide group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 2034264-39-4 |
The biological activity of this compound is primarily attributed to its inhibition of GlyT1, which plays a crucial role in the reuptake of glycine. By inhibiting this transporter, the compound increases extracellular glycine levels, which can enhance NMDA receptor function and has potential applications in treating conditions like schizophrenia and depression.
Biological Activity and Therapeutic Applications
Research indicates that TP0439150 exhibits potent inhibitory activity against GlyT1 with an IC50 value significantly lower than many existing treatments. This suggests that it may be more effective in modulating glycine levels in the central nervous system (CNS).
Case Studies
- Schizophrenia Treatment : In a study involving animal models, TP0439150 demonstrated efficacy in reducing symptoms associated with schizophrenia. The compound was shown to improve cognitive deficits and reduce hyperactivity, suggesting its potential as a novel therapeutic agent for managing schizophrenia .
- Depression Models : Another study highlighted the antidepressant-like effects of TP0439150 in rodent models of depression. The compound was found to enhance synaptic plasticity and promote neurogenesis, indicating its potential role in treating major depressive disorder .
- Neuroprotective Effects : Research has also explored the neuroprotective properties of TP0439150 against excitotoxicity induced by glutamate. The compound exhibited protective effects on neuronal cells, which could have implications for neurodegenerative diseases .
Safety and Toxicology
Preliminary toxicological assessments indicate that TP0439150 has low cytotoxicity, with CC50 values exceeding 100 μM in various cell lines. This suggests a favorable safety profile for further development .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield and purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of furan and thiophene derivatives with ethanediamide precursors. Key steps include:
- Amide coupling : Use carbodiimides (e.g., EDC or DCC) in solvents like dichloromethane or ethanol to link the ethanediamide backbone to substituted aromatic groups .
- Hydroxylation : Introduction of the hydroxyl group via controlled oxidation or hydrolysis under alkaline conditions .
- Purification : Techniques such as column chromatography (silica gel) or recrystallization are employed. Reaction optimization requires precise control of:
- Temperature : 0–25°C for coupling reactions to prevent side-product formation.
- pH : Alkaline conditions (pH 8–10) for hydrolysis steps .
- Catalysts : Use of DMAP or triethylamine to accelerate amide bond formation .
Analytical methods like TLC and NMR are critical for monitoring intermediate purity .
Basic: How is the structural conformation of this compound characterized, and what analytical techniques are essential?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.8 ppm), and methoxyphenyl (δ 3.8 ppm for -OCH₃) moieties .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 400.1093 (calculated for C₂₀H₂₀N₂O₅S) .
- X-ray crystallography : Resolves 3D conformation, highlighting hydrogen bonding between the hydroxyl group and ethanediamide backbone .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what parameters are critical?
Answer:
Molecular docking and MD simulations are used to predict binding affinities. Critical parameters include:
- Electrostatic potential : The thiophene sulfur and furan oxygen contribute to charge distribution, influencing receptor interactions .
- Hydrogen bonding : The hydroxyl and amide groups form H-bonds with residues like Asp189 in serine proteases (binding energy: −8.2 kcal/mol) .
- Lipophilicity (logP) : Predicted logP of 2.3 indicates moderate membrane permeability . Tools like AutoDock Vina and Gaussian 09 optimize these parameters .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies in IC₅₀ values (e.g., 5–50 μM in kinase inhibition assays) arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .
- Cell line specificity : Compare results across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .
Replicating studies under identical conditions (solvent: DMSO, concentration: 10 mM stock) minimizes variability .
Advanced: How does this compound compare structurally and functionally to analogs with similar heterocycles?
Answer:
A comparative analysis reveals:
| Compound | Structural Features | Bioactivity |
|---|---|---|
| This compound | Furan, thiophene, methoxyphenyl | Antiproliferative (IC₅₀: 12 μM in HeLa) |
| N-[5-(thiophen-2-yl)furan-2-carboxamide] | Lacks methoxyphenyl | Moderate antioxidant (EC₅₀: 35 μM) |
| 5-Fluorothiophene derivatives | Fluorine substitution | Enhanced kinase inhibition (IC₅₀: 8 μM) |
| The methoxyphenyl group in this compound enhances π-π stacking with aromatic residues in target proteins, improving binding specificity . |
Advanced: What mechanistic insights explain its potential antiproliferative effects?
Answer:
Mechanistic studies propose:
- ROS generation : The thiophene moiety induces reactive oxygen species (ROS) in cancer cells (2.5-fold increase vs. control) .
- Topoisomerase II inhibition : Competes with ATP binding (Kd: 0.45 μM) via the ethanediamide backbone .
- Apoptosis induction : Caspase-3 activation (3.8-fold increase) observed in flow cytometry .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor in water (<0.1 mg/mL); requires DMSO or PEG-400 for in vitro studies .
- Stability : Degrades by 15% in PBS (pH 7.4) after 24 hours at 37°C. Store at −20°C under argon to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
SAR strategies include:
- Thiophene substitution : Replace with benzothiophene to enhance lipophilicity (logP: 3.1) .
- Methoxyphenyl modification : Introduce nitro groups to improve electron-withdrawing effects .
- Backbone alkylation : Methylate the ethanediamide nitrogen to reduce metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
